3-Chloro-5-fluorobenzene-1,2-diamine
Overview
Description
3-Chloro-5-fluorobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6ClFN2 . It has a molecular weight of 160.58 . It is a solid substance that is white to yellow to brown in color .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-fluorobenzene-1,2-diamine is represented by the linear formula C6H6ClFN2 . The InChI code for this compound is 1S/C6H6ClFN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 .Physical And Chemical Properties Analysis
3-Chloro-5-fluorobenzene-1,2-diamine has a predicted boiling point of 279.5±35.0 °C and a predicted density of 1.457±0.06 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Spectral Analysis and Molecular Structure
Research has explored the spectral analysis of related chloro-fluorobenzene compounds. For instance, Ilango et al. (2008) studied the normal coordinate calculations of 2-chloro-1,3-dibromo-5-fluorobenzene using Wilson's FG matrix mechanism. This research provides insights into the in-plane and out-of-plane vibrations of such molecules, offering a foundational understanding of similar chloro-fluorobenzene structures (Ilango et al., 2008).
Material Synthesis and Properties
Fluorinated polyimides, synthesized using fluorine-containing aromatic diamines like 3-Chloro-5-fluorobenzene-1,2-diamine, have been explored for their unique properties. Xie et al. (2001) synthesized soluble fluoro-polyimides by reacting fluorine-containing aromatic diamine with aromatic dianhydrides, leading to materials with excellent thermal stability and low moisture absorption (Xie et al., 2001).
Yang et al. (2004) investigated fluorinated polyimides derived from a similar fluorinated diamine and various aromatic dianhydrides, highlighting their improved solubility, lower color intensity, and better dielectric properties (Yang et al., 2004).
Solvent Applications in Organometallic Chemistry
Pike et al. (2017) discussed the use of fluorobenzenes as solvents in organometallic chemistry, highlighting how fluorine substituents influence the solvents' properties. This research suggests potential applications for 3-Chloro-5-fluorobenzene-1,2-diamine in similar contexts (Pike et al., 2017).
Chemical Reactions and Molecular Interactions
Research by Mongin and Schlosser (1996) on the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, including 1-chloro-4-fluorobenzene, provides insights into the chemical reactivity of chloro-fluorobenzene derivatives. This could be relevant to understanding the reactivity of 3-Chloro-5-fluorobenzene-1,2-diamine (Mongin & Schlosser, 1996).
Safety And Hazards
The safety information for 3-Chloro-5-fluorobenzene-1,2-diamine indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3-chloro-5-fluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJOWNQBIYEBIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571789 | |
Record name | 3-Chloro-5-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluorobenzene-1,2-diamine | |
CAS RN |
153505-33-0 | |
Record name | 3-Chloro-5-fluoro-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153505-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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